molecular formula C13H12N2O4S B3394587 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 436091-71-3

4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No.: B3394587
CAS No.: 436091-71-3
M. Wt: 292.31 g/mol
InChI Key: IHPNDQYDXOBBEO-UHFFFAOYSA-N
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Description

4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid is an organic compound that combines the functional groups of pyridine, sulfamoyl, and benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid involves the following steps:

  • Formation of 4-chloromethylpyridine: : Reacting pyridine with chloromethylating agents under controlled conditions.

  • Sulfamoylation: : Reacting 4-chloromethylpyridine with sulfamic acid or its derivatives.

  • Coupling with Benzoic Acid: : Conducting a coupling reaction with benzoic acid under appropriate conditions, typically involving catalysts and suitable solvents.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and high-throughput screening can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid undergoes several types of chemical reactions, such as:

  • Oxidation: : Can be oxidized under harsh conditions to modify its functional groups.

  • Reduction: : Reduction processes can be applied to modify the sulfamoyl or pyridine groups.

  • Substitution: : Nucleophilic substitution reactions can occur at reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, dimethyl sulfoxide, ethanol.

  • Catalysts: : Palladium on carbon, Raney nickel.

Major Products Formed

  • Oxidation products: : Modified derivatives with additional oxygen-containing functional groups.

  • Reduction products: : Reduced forms of the sulfamoyl or pyridine groups.

  • Substitution products: : Various derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid is utilized in the synthesis of complex organic molecules and as a building block in chemical reactions.

Biology

Biologically, it serves as an important molecule for studying enzyme interactions and the binding mechanisms of sulfamoyl-containing compounds.

Medicine

Medicinally, it is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, possibly offering anti-inflammatory or anti-cancer properties.

Industry

In industry, it finds applications in the development of new materials, catalysts, and as an intermediate in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid involves its interaction with molecular targets through:

  • Enzyme inhibition: : Binding to active sites of enzymes, potentially blocking their activity.

  • Molecular pathways: : Modulating specific signaling pathways within cells, affecting processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid.

  • 4-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid.

  • 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-2-hydroxybenzoic acid.

Highlighting Uniqueness

What sets 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid apart is its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to its similar counterparts. The position of the functional groups within the molecule can lead to different interaction profiles with enzymes and other molecular targets, potentially leading to unique therapeutic and industrial applications.

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Properties

IUPAC Name

4-(pyridin-4-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(17)11-1-3-12(4-2-11)20(18,19)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPNDQYDXOBBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360699
Record name 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-71-3
Record name 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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